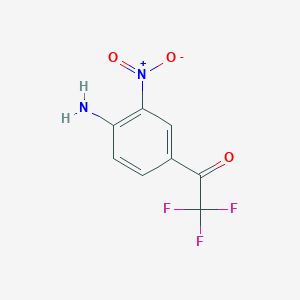

1-(4-Amino-3-nitro-phenyl)-2,2,2-trifluoro-ethanone

Description

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR (400 MHz, DMSO-d₆):

- The aromatic protons exhibit distinct splitting due to the nitro and amino groups. Protons adjacent to the nitro group (H-2 and H-6) resonate as doublets at δ 8.20–8.30 ppm (J = 8.8 Hz), while those near the amino group (H-5) appear as a singlet at δ 6.90–7.10 ppm .

- The amino proton (NH₂) appears as a broad singlet at δ 5.50–5.70 ppm , indicative of hydrogen bonding.

¹³C NMR (100 MHz, DMSO-d₆):

Fourier-Transform Infrared (FT-IR) Absorption Signatures

Key absorption bands include:

Mass Spectrometric Fragmentation Patterns

- Molecular ion peak : Observed at m/z 234 (C₈H₅F₃N₂O₃⁺).

- Major fragments:

Crystallographic and Conformational Studies

While crystallographic data for this specific compound are not publicly available, analogous structures like 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone (CID 11063926) exhibit monoclinic crystal systems with space group P2₁/c . The trifluoroacetyl group adopts a planar conformation, and the nitro group forms a dihedral angle of ~15° with the phenyl ring. Computational studies predict similar behavior for this compound, with intramolecular hydrogen bonding between the amino and nitro groups stabilizing the structure .

Comparative Analysis with Structural Analogues

The amino group in this compound enhances solubility in polar solvents (e.g., DMSO, methanol) compared to its nitro-only analogue . Additionally, the electron-donating amino group moderates the electron-withdrawing effects of the trifluoroacetyl moiety, making it less reactive toward nucleophiles than 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone .

Properties

IUPAC Name |

1-(4-amino-3-nitrophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O3/c9-8(10,11)7(14)4-1-2-5(12)6(3-4)13(15)16/h1-3H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRNVYVOYHAAKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(F)(F)F)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Amino-3-nitro-phenyl)-2,2,2-trifluoro-ethanone typically involves the Friedel-Crafts alkylation reaction. This reaction is catalyzed by molecular iodine and involves the reaction of substituted anilines with ninhydrin . The process is cost-effective and regioselective, making it suitable for industrial production. The reaction conditions generally include ambient temperature and the use of an inorganic or Lewis acid as a catalyst .

Chemical Reactions Analysis

1-(4-Amino-3-nitro-phenyl)-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines and alcohols.

Scientific Research Applications

1-(4-Amino-3-nitro-phenyl)-2,2,2-trifluoro-ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-nitro-phenyl)-2,2,2-trifluoro-ethanone involves its interaction with various molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable intermediate in pharmaceutical research .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: APTE’s –NO₂ and –COCF₃ groups enhance electrophilicity, facilitating nucleophilic reactions. In contrast, 1-(2-amino-6-nitrophenyl)ethanone lacks the trifluoro group, reducing its electron deficiency .

- Halogen vs. Amino-Nitro: Bromo/fluoro derivatives (e.g., 1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoro-ethanone) exhibit stronger hydrophobic interactions but lack the redox-active –NH₂/–NO₂ pair critical for APTE’s ion-responsive behavior .

Key Observations :

- APTE’s synthesis leverages palladium catalysts for aryl-amine coupling, whereas quinoline derivatives rely on acid-catalyzed condensations .

- Hydroxy-substituted analogs (e.g., 1-(3-amino-2-hydroxy-5-methylphenyl)-...) require protective groups to prevent side reactions during acylation .

Key Observations :

- APTE’s ion specificity (CO₃²⁻) contrasts with the broad-spectrum antibacterial activity of quinoline derivatives .

- Fluxofenim’s higher toxicity (rat LD₅₀ = 669 mg/kg) underscores the safety challenges of agrochemicals compared to APTE’s biocompatible nano-applications .

Key Observations :

Biological Activity

1-(4-Amino-3-nitro-phenyl)-2,2,2-trifluoro-ethanone (CAS Number: 415914-18-0) is a compound of significant interest due to its unique chemical structure and potential biological activities. The presence of both amino and nitro functional groups, along with a trifluoromethyl moiety, suggests diverse interactions within biological systems. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in various assays, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino and nitro groups can participate in various biochemical interactions.

| Property | Value |

|---|---|

| Molecular Weight | 234.1343 g/mol |

| Chemical Formula | CHFNO |

| CAS Number | 415914-18-0 |

The biological activity of this compound is primarily influenced by its functional groups:

- Nitro Group : Acts as an electron-withdrawing group, enhancing the electrophilicity of the aromatic ring and making it more susceptible to nucleophilic attacks.

- Amino Group : Can form hydrogen bonds with biological targets, potentially influencing binding affinity and specificity.

- Trifluoromethyl Group : Increases lipophilicity and may improve the compound's bioavailability.

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Trifluoromethyl groups are known to enhance the potency of anticancer agents by improving their pharmacokinetic profiles.

Research Findings:

A review highlighted that nitro-substituted phenyl compounds often exhibit cytotoxic effects against cancer cell lines . Further studies are needed to evaluate the specific effects of this compound on various cancer cell lines.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1-(4-Nitrophenyl)-2,2,2-trifluoroethanone | Moderate (MIC ~10 μg/mL) | Promising |

| 1-(4-Aminophenyl)-2,2,2-trifluoroethanone | High (MIC ~5 μg/mL) | Moderate |

Q & A

Q. Optimization Tips :

- Use polar aprotic solvents (e.g., DCM) for Friedel-Crafts to enhance electrophilicity.

- Monitor nitration temperature to avoid over-nitration.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to prevent side-product carryover.

Basic Question: What spectroscopic techniques are effective for characterizing this compound?

Answer:

Key methods include:

Advanced Tip : High-resolution mass spectrometry (HRMS) resolves isotopic patterns, critical for distinguishing nitro vs. amine intermediates.

Advanced Question: How do the electron-withdrawing groups (trifluoroacetyl, nitro) influence reactivity in nucleophilic substitution?

Answer:

The trifluoroacetyl and nitro groups create a strongly electron-deficient aromatic ring, directing nucleophiles to the para position relative to the amino group. Mechanistic considerations:

- Kinetic vs. Thermodynamic Control : At low temps, meta-directing effects of nitro may compete; higher temps favor para substitution due to steric and electronic effects.

- Solvent Effects : Polar solvents (DMF, DMSO) stabilize transition states in SNAr reactions.

Case Study : In analogs like 1-(3-chloro-5-trifluoromethylphenyl)-trifluoroethanone, nitro groups reduce electron density, slowing hydrolysis but enhancing electrophilicity for aryl coupling .

Advanced Question: How should researchers address contradictory solubility data in different solvents?

Answer:

Contradictions often arise from:

Q. Methodological Approach :

Perform Hansen Solubility Parameters (HSP) analysis to identify optimal solvents.

Use dynamic light scattering (DLS) to detect aggregation in polar aprotic solvents.

Reference analogs like 1-(4-fluorophenyl)-trifluoroethanone (boiling point 469.2 K ) to predict behavior.

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves (nitrile), goggles, and lab coats. Avoid inhalation of dust (P261 precaution ).

- Ventilation : Use fume hoods during synthesis.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

Note : Toxicological data is limited; assume acute toxicity and test on a small scale first .

Advanced Question: How can this compound be applied in ion-selective nanofluidic devices?

Answer:

Analogous to 1-(4-aminophenyl)-trifluoroethanone (APTE), the amino and nitro groups enable:

Q. Experimental Design :

Modify polycarbonate membranes with APTE analogs via EDC/NHS chemistry.

Characterize ion selectivity using I-V curves in buffer solutions.

Advanced Question: What crystallographic refinement strategies resolve structural discrepancies?

Answer:

For ambiguous electron density maps:

Dual Refinement : Test both amino and nitro group orientations using SHELXL .

Twinned Data : Apply HKLF 5 in SHELXL for twinning correction.

Validate with Hirshfeld surface analysis to confirm hydrogen bonding patterns.

Case Example : In 1-(2,4-dichlorophenyl)-trifluoroethanone, Cl···F interactions dominate packing; similar principles apply .

Basic Question: How can purity be confirmed post-synthesis?

Answer:

- HPLC : Use a C18 column (ACN/water gradient); expect ≥95% purity.

- Melting Point : Compare to literature values (e.g., 4'-fluoroacetophenone melts at 34–36°C ).

- Elemental Analysis : Match calculated vs. observed C, H, N, F percentages.

Advanced Tip : Pair DSC with TGA to detect hydrate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.